molecular formula C16H17ClN2O2 B6012366 2-(4-chloro-3,5-dimethylphenoxy)-N-4-pyridinylpropanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-4-pyridinylpropanamide

Cat. No. B6012366
M. Wt: 304.77 g/mol
InChI Key: QDUZFUVVDJRFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-4-pyridinylpropanamide, commonly known as CPP, is a synthetic compound used in scientific research. It belongs to the class of compounds known as selective serotonin receptor antagonists and is used to study the role of serotonin receptors in various physiological and pathological conditions.

Mechanism of Action

CPP acts as a selective antagonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. By blocking this receptor, CPP inhibits the actions of serotonin in the body, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects in various animal models. It has been shown to inhibit the proliferation of smooth muscle cells in the pulmonary artery, which is thought to contribute to the development of pulmonary hypertension. It has also been shown to reduce the severity of cardiac fibrosis in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPP in lab experiments is its selectivity for the 5-HT2B receptor, which allows for the specific study of this receptor's role in various physiological and pathological conditions. However, one limitation of using CPP is its potential for off-target effects, which can lead to unintended consequences in experiments.

Future Directions

There are several future directions for the use of CPP in scientific research. One area of interest is the role of the 5-HT2B receptor in the development of obesity and metabolic disorders. Another area of interest is the potential use of CPP as a therapeutic agent for the treatment of pulmonary hypertension and other cardiovascular diseases.
In conclusion, CPP is a synthetic compound used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. Its selectivity for the 5-HT2B receptor makes it a valuable tool for studying this receptor's role in various conditions, and its potential for use as a therapeutic agent makes it an area of interest for future research.

Synthesis Methods

The synthesis of CPP involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with 4-pyridinecarboxaldehyde to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)acetaldehyde. This intermediate is then reacted with N-methylpropan-2-amine to form the final product CPP.

Scientific Research Applications

CPP is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. It has been shown to be a potent and selective antagonist of the 5-HT2B receptor and is used to study the role of this receptor in cardiovascular diseases, pulmonary hypertension, and other conditions.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-8-14(9-11(2)15(10)17)21-12(3)16(20)19-13-4-6-18-7-5-13/h4-9,12H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUZFUVVDJRFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-yl)propanamide

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